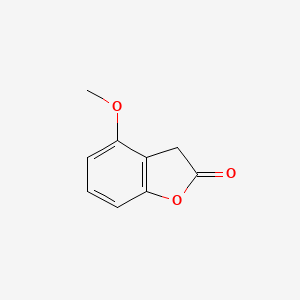
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of trifluoromethyl and sulphamoyl groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of trifluoromethyl and sulphamoyl groups onto an aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with trifluoromethylating agents and sulphamoylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction parameters and scalability. Additionally, the choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphamoyl group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulphamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a bromine atom instead of a sulphamoyl group.
4-(Trifluoromethyl)pyrrolidines: Contain a trifluoromethyl group but differ in the core structure.
Uniqueness
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of trifluoromethyl and sulphamoyl groups, which impart distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H7F3N2O2S |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
4-amino-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-4(11)1-2-6(5)15(12,13)14/h1-3H,11H2,(H2,12,13,14) |
InChI-Schlüssel |
CALQXFVRYGMKRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8717143.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)






![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)

